[Bis(trimethylsilyl)]selenide
Description
Overview of Organoselenium Compounds in Modern Chemical Research
Organoselenium compounds, which are chemical compounds containing a carbon-to-selenium bond, represent a significant and expanding area of modern chemical research. wikipedia.org These compounds have found diverse applications across various scientific disciplines, including organic synthesis, materials science, and biochemistry. nih.govmdpi.comresearchgate.net Selenium belongs to the same group in the periodic table as oxygen and sulfur (Group 16), and as a result, its compounds exhibit some similar chemical properties. wikipedia.org However, the distinct characteristics of selenium, such as its lower bond strength with carbon compared to sulfur and its higher nucleophilicity, lead to unique reactivity that is harnessed in many chemical transformations. wikipedia.org
In the realm of organic synthesis, organoselenium reagents are utilized as electrophiles, nucleophiles, and radical species. mdpi.com They are instrumental in introducing functional groups into molecules and are particularly noted for their role in selenoxide eliminations and oxidations. wikipedia.orgnih.gov The instability of selenoxides with β-protons is a key property exploited in these reactions. wikipedia.org
Beyond synthesis, organoselenium compounds are investigated for their biological activities. nih.govtandfonline.com Selenium is an essential micronutrient for humans, and its organic derivatives are crucial for cellular defense against oxidative damage and proper immune function. wikipedia.org This has spurred research into synthetic organoselenium compounds as potential therapeutic agents, with studies exploring their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.govtandfonline.com
In materials science, organoselenium compounds serve as precursors for the synthesis of selenium-containing materials, such as metal selenide (B1212193) nanocrystals and thin films, which have applications in electronics and photovoltaics. nih.govsmolecule.com For instance, [Bis(trimethylsilyl)]selenide is used in the production of cadmium selenide quantum dots. smolecule.com The versatility of organoselenium chemistry continues to drive innovation in both fundamental research and applied sciences. mdpi.com
Significance of Silyl (B83357) Selenides as Synthetic Equivalents in Chalcogen Chemistry
Silyl selenides are a class of organoselenium compounds that have gained prominence as versatile reagents in chalcogen chemistry. nih.gov Their significance lies in their role as synthetic equivalents of highly reactive and often toxic selenium compounds, such as hydrogen selenide (H₂Se). nih.gov Silyl selenides, like this compound ((Me₃Si)₂Se), offer a more stable, safer, and easier-to-handle alternative for introducing selenium into various molecules. nih.gov
The utility of silyl selenides stems from the nature of the silicon-selenium (Si-Se) bond. This bond is readily functionalized, allowing for the smooth transfer of a selenium moiety to a wide range of substrates under mild reaction conditions. nih.govresearchgate.net The Si-Se bond is relatively weak and can be cleaved by various reagents, making silyl selenides effective selenium-transfer agents. smolecule.com This reactivity allows for the generation of nucleophilic selenium species without the need for harsh conditions. nih.gov
The application of silyl selenides is extensive. They are used in nucleophilic substitution reactions, ring-opening reactions of heterocycles like epoxides and aziridines, and in the synthesis of various selenium-containing compounds. nih.govresearchgate.net For example, the reaction of this compound with epoxides, thiiranes, and aziridines, catalyzed by fluoride (B91410) ions, provides a novel route to β-substituted dialkyl diselenides and selenides. researchgate.net Furthermore, silyl selenides are employed in the preparation of metal complexes and as precursors for the atomic layer deposition of materials. nih.gov While the chemistry of their sulfur analogues, silyl sulfides, has been more extensively studied, the unique reactivity of silyl selenides continues to be an area of active research, offering new synthetic possibilities. nih.govresearchgate.net
Historical Development of this compound Research Landscape
The research landscape of this compound, also known as hexamethyldisilaselenane (HMDSS), has evolved significantly since its initial synthesis. Early methods for preparing this compound involved two primary routes. chemicalbook.comlookchem.com The first was the silylation of sodium selenide or lithium selenide with chlorotrimethylsilane. chemicalbook.comlookchem.com The second approach involved the reaction of bromobenzene (B47551) with magnesium and selenium, followed by treatment with chlorotrimethylsilane. chemicalbook.comlookchem.com
A notable advancement in its synthesis was the development of a method involving the reaction of elemental selenium with lithium triethylborohydride, followed by the addition of chlorotrimethylsilane. nih.gov This provided a convenient route to the compound. researchgate.net
Initial studies focused on its fundamental reactivity, such as its reaction with n-butyllithium to generate the useful intermediate Me₃SiSeLi, which can be subsequently alkylated to form trimethylsilyl (B98337) alkyl selenides. chemicalbook.comlookchem.com This laid the groundwork for its use in the one-pot synthesis of unsymmetrical selenides. nih.govchemicalbook.com
Over time, the scope of this compound research expanded into more complex organic transformations. It was found to be an effective reagent for the reduction of sulfoxides, selenoxides, and telluroxides. chemicalbook.comlookchem.com A significant area of development has been its use in the ring-opening of strained heterocycles. researchgate.net Research has shown that in the presence of a catalyst like tetrabutylammonium (B224687) fluoride, this compound reacts regioselectively with epoxides, thiiranes, and aziridines to produce a variety of functionalized diselenides and selenides. researchgate.net
More recently, the applications of this compound have extended into materials science, where it is used as a selenium source for the synthesis of nanocrystals, such as cadmium selenide quantum dots, and for the deposition of metal selenide thin films. nih.govsmolecule.comresearchgate.net The ongoing research continues to uncover new synthetic methodologies and applications for this versatile reagent.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₈SeSi₂ | chemicalbook.comlookchem.com |
| Molecular Weight | 225.34 g/mol | chemicalbook.comlookchem.com |
| Appearance | Clear colorless to yellow liquid | lookchem.comlookchem.com |
| Melting Point | -7 °C | chemicalbook.comlookchem.comlookchem.com |
| Boiling Point | 58-59 °C at 11 mmHg; 45–46 °C at 5.3 mmHg | chemicalbook.comlookchem.com |
| Density | 0.9 g/cm³ | chemicalbook.comlookchem.comchemsrc.com |
| Refractive Index | 1.481 | chemicalbook.comlookchem.comlookchem.com |
| Flash Point | 59.6 °C | chemicalbook.comlookchem.comchemsrc.com |
| Solubility | Soluble in diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) | chemicalbook.comlookchem.comlookchem.com |
| CAS Number | 4099-46-1 | smolecule.comchemicalbook.com |
Properties
IUPAC Name |
trimethyl(trimethylsilylselanyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZDWBGWFWWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Se][Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18SeSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-46-1 | |
| Record name | Disilaselenane, 1,1,1,3,3,3-hexamethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis Trimethylsilyl Selenide
Silylation Routes from Alkali Metal Selenide (B1212193) Precursors
The most common and well-established methods for the synthesis of [Bis(trimethylsilyl)]selenide involve the reaction of an alkali metal selenide with chlorotrimethylsilane. These routes are favored for their straightforward nature and relatively high yields.
Reaction of Sodium or Lithium Selenide with Chlorotrimethylsilane
The silylation of pre-formed sodium selenide (Na₂Se) or lithium selenide (Li₂Se) with two equivalents of chlorotrimethylsilane is a direct and widely employed method. The alkali metal selenide is typically prepared by the direct reaction of the respective alkali metal with elemental selenium in a suitable solvent, such as liquid ammonia or tetrahydrofuran (B95107) (THF). nih.govarkat-usa.org
For instance, silyl (B83357) selenides with bulky substituents have been prepared from a mixture of sodium and elemental selenium (Na/Se(0)) followed by the addition of the corresponding chloroalkylsilane. nih.gov Similarly, lithium selenide, generated from the reaction of lithium metal and elemental selenium, readily reacts with chlorotrimethylsilane to afford this compound. nih.gov
General Reaction Scheme: M₂Se + 2 (CH₃)₃SiCl → [(CH₃)₃Si]₂Se + 2 MCl (where M = Na, Li)
In Situ Generation Techniques for Selenide Anions
To circumvent the need for isolating the often pyrophoric and moisture-sensitive alkali metal selenides, several in situ generation techniques have been developed. These methods involve the reduction of elemental selenium in the presence of a reducing agent to form the selenide anion, which is then immediately trapped by chlorotrimethylsilane in the same reaction vessel.
Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium triethylborohydride (Li(C₂H₅)₃BH). nih.govresearchgate.net The reaction of elemental selenium with lithium triethylborohydride, for example, provides a rapid and high-yielding route to lithium selenide, which is then silylated in situ. nih.govarkat-usa.org Another effective reducing agent is rongalite (sodium hydroxymethanesulfinate), which can be used to generate sodium selenide from elemental selenium in an aqueous medium. researchgate.net
These in situ methods are often preferred for their operational simplicity and for minimizing the handling of hazardous materials.
Grignard-Type Approaches Utilizing Elemental Selenium
An alternative strategy for the formation of the Se-Si bond involves the use of Grignard reagents. In this approach, an organomagnesium halide (Grignard reagent) reacts with elemental selenium to form a magnesium organoselenolate (RSeMgBr). While this method is more commonly used for the synthesis of unsymmetrical organic selenides, it can be adapted for the preparation of silyl selenides. arkat-usa.orgnih.govlookchem.com
A specific example for the synthesis of this compound involves the use of bis(bromomagnesium) selenide. This reagent, which can be considered a Grignard-type selenium precursor, reacts with chlorotrimethylsilane to yield the desired product. One report indicates a yield of approximately 27% after heating for two hours in diethyl ether. mdpi.com
Reaction Scheme: Se(MgBr)₂ + 2 (CH₃)₃SiCl → [(CH₃)₃Si]₂Se + 2 MgBrCl
Direct Activation of Elemental Selenium for Selenosilane Formation
The direct reaction of elemental selenium with a silylating agent without the prior formation of a distinct alkali metal or magnesium selenide intermediate represents a more atom-economical approach. However, elemental selenium is relatively inert, and its direct activation is a key challenge. mdpi.com
Methodologies for the synthesis of this compound typically involve the reduction of elemental selenium to a selenide anion (Se²⁻) before the addition of an electrophilic silicon source like chlorotrimethylsilane. nih.gov For example, treating elemental selenium with lithium metal or lithium triethylborohydride generates the reactive lithium selenide, which is then silylated. nih.gov This indicates that a direct reaction between elemental selenium and chlorotrimethylsilane is not typically feasible without a reducing agent to activate the selenium.
One-Pot Synthetic Strategies for this compound and Its Derivatives
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot procedures have been developed for the synthesis of selenium compounds where this compound is either the target molecule or a key intermediate. smolecule.com
For example, the in situ generation of alkali metal selenides from elemental selenium and a reducing agent, followed by the addition of chlorotrimethylsilane, can be considered a one-pot synthesis of this compound. nih.gov
Furthermore, this compound is itself a valuable reagent in one-pot syntheses of its derivatives. A notable example is the convenient one-pot synthesis of unsymmetrical selenium compounds. This involves the reaction of this compound with an organolithium reagent, followed by the addition of an alkyl halide. nih.gov Another application is the regioselective one-pot synthesis of mixed sulfur and selenium isosteres of triacyl glycerols, which is achieved by reacting fatty acid ester-substituted thiiranes with this compound, followed by in situ treatment with fatty acid acyl chlorides. These examples highlight the utility of one-pot strategies in the broader context of organoselenium chemistry, often pivoting on the synthesis or subsequent reaction of this compound.
Table of
| Methodology | Selenium Precursor | Reagents | Description |
|---|---|---|---|
| Silylation of Alkali Metal Selenides | Sodium Selenide (Na₂Se) or Lithium Selenide (Li₂Se) | Chlorotrimethylsilane | A direct reaction between a pre-formed alkali metal selenide and chlorotrimethylsilane. |
| In Situ Generation of Selenide Anions | Elemental Selenium | Reducing Agent (e.g., NaBH₄, Li(C₂H₅)₃BH, Rongalite), Chlorotrimethylsilane | Elemental selenium is reduced in situ to form a selenide anion, which is immediately reacted with chlorotrimethylsilane. |
| Grignard-Type Approach | Elemental Selenium | Grignard Reagent (e.g., forming bis(bromomagnesium) selenide), Chlorotrimethylsilane | Elemental selenium reacts with a Grignard reagent to form a magnesium selenolate, which is then silylated. |
| One-Pot Syntheses | Elemental Selenium or this compound | Varies depending on the target derivative (e.g., organolithium reagents, alkyl halides) | Multi-step reactions are carried out in a single reaction vessel to synthesize this compound or its derivatives. |
Reactivity and Mechanistic Investigations of Bis Trimethylsilyl Selenide
Nucleophilic Reactivity of the Si-Se Bond
The Si-Se bond in [Bis(trimethylsilyl)]selenide is susceptible to cleavage by nucleophilic attack, a characteristic that is central to its application in synthetic chemistry. This property allows for the generation of selenium-centered nucleophiles that can participate in a variety of bond-forming reactions. nih.gov
The reaction of this compound with an equimolar amount of an organolithium reagent, such as n-butyllithium (n-BuLi), results in the formation of lithium trimethylsilyl (B98337) selenide (B1212193) (Me3SiSeLi). chemicalbook.comlookchem.com This anionic species is a potent selenium-centered nucleophile. datapdf.com The generation of Me3SiSeLi in situ provides a convenient method for introducing a trimethylsilylseleno group into organic molecules. chemicalbook.com The subsequent reactivity of this anion is diverse, participating in reactions with various electrophiles. smolecule.com
The generation of the trimethylsilyl selenide anion can be represented by the following equation:
(Me3Si)2Se + n-BuLi → Me3SiSeLi + BuSiMe3
This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. unifi.it The resulting lithium trimethylsilyl selenide is then used directly in subsequent reactions without isolation. thieme-connect.de
The trimethylsilyl selenide anion (Me3SiSeLi), generated from this compound, readily undergoes alkylation upon treatment with alkyl halides (R-X). nih.govchemicalbook.com This reaction provides a straightforward route to trimethylsilyl alkyl selenides (Me3SiSeR). chemicalbook.com
Further treatment of the resulting trimethylsilyl alkyl selenide with another equivalent of n-butyllithium generates a new lithium alkylselenide (RSeLi), which can then be reacted with a second, different alkyl halide (R'-X) to afford unsymmetrical selenides (R-Se-R') in good yields. chemicalbook.comoup.com This sequential, one-pot procedure offers a convenient and efficient method for the synthesis of a wide range of unsymmetrical selenium compounds. oup.com
The synthesis of symmetrical selenides can also be achieved. For instance, the reaction of aryl or alkyl halides with magnesium and elemental selenium can produce symmetrical diaryl or dialkyl selenides. arkat-usa.org Another approach involves the TBAF-induced ring-opening of epoxides with (Me3Si)2Se, where altering the reaction stoichiometry can selectively lead to symmetrical β-hydroxy selenides. mdpi.com
Below is a table summarizing examples of unsymmetrical selenide synthesis using this compound.
| R¹X | R²X | Unsymmetrical Selenide Product (R¹SeR²) | Reference |
| n-Hexyl Bromide | Benzyl Bromide | n-Hexyl Benzyl Selenide | oup.com |
| Benzyl Bromide | n-Hexyl Bromide | Benzyl n-Hexyl Selenide | oup.com |
| n-Hexyl Bromide | Benzoyl Chloride | S-n-Hexyl Benzoylselenide | oup.com |
This table provides illustrative examples of the types of unsymmetrical selenides that can be synthesized.
The nucleophilic character of the species derived from this compound extends to reactions with acylating agents, specifically acid chlorides (RCOCl). chemicalbook.comlookchem.com The reaction of Me3SiSeLi with an acid chloride leads to the formation of a selenoester. chemicalbook.com This transformation provides a direct route to this important class of organoselenium compounds.
Furthermore, direct reaction of this compound with acyl chlorides in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) offers a selective synthesis of selenoanhydrides or diacyl diselenides depending on the stoichiometry. nih.govthieme-connect.com When two equivalents of an acyl chloride are reacted with one equivalent of (Me3Si)2Se, the corresponding selenoanhydride is formed in good yield. thieme-connect.com Conversely, a 1:1 molar ratio of acyl chloride to (Me3Si)2Se leads to the formation of diacyl diselenides. thieme-connect.com
The following table showcases examples of selenoester and related compound synthesis.
| Reactants | Product | Catalyst/Conditions | Reference |
| Benzoyl Chloride + (Phenylseleno)trimethylsilane | S-Phenyl Benzoylselenide | TBAF | thieme-connect.com |
| Benzoyl Chloride (2 equiv.) + (Me3Si)2Se | Dibenzoyl Selenide | TBAF | thieme-connect.com |
| Benzoyl Chloride (1 equiv.) + (Me3Si)2Se | Dibenzoyl Diselenide | TBAF | thieme-connect.com |
| Ethyl Benzoate + (Me3Si)2Se | 3,4-dimethyl-6-phenyl-2H-selenin* | BF3·OEt2, 2,3-dimethyl-1,3-butadiene | oup.com |
*Product formed via trapping of an intermediate selenoester.
Chalcogen Transfer Processes
This compound serves as an effective selenium atom transfer agent, a key aspect of its reactivity. This capability is harnessed in various organic transformations to introduce selenium into different molecular frameworks. smolecule.com
The relatively weak Si-Se bond in this compound allows for its cleavage and the subsequent transfer of the selenium atom to a variety of organic substrates. smolecule.com This process is fundamental to many of its applications in synthesis. For example, it can be used in the synthesis of β-functionalized selenides and diselenides through the ring-opening of strained heterocycles like epoxides, thiiranes, and aziridines. researchgate.net The reaction conditions can be tuned to selectively yield either the selenide or the diselenide. researchgate.net Another example is the reaction with N-thiophthalimides under TBAF catalysis, which results in the formation of disulfides through a proposed selenotrisulfide intermediate, demonstrating a selenium-mediated sulfur transfer. nih.gov
This compound is a key reagent for the direct conversion of aldehydes to selenoaldehydes. chemicalbook.comdatapdf.com In this reaction, a catalytic amount of a Lewis acid or an organolithium reagent can be employed. datapdf.com The proposed mechanism involves the in situ generation of a nucleophilic selenium species, such as lithium trimethylsilylselenide (Me3SiSeLi), which attacks the carbonyl carbon of the aldehyde. datapdf.com This is followed by a Peterson-type elimination of (trimethylsilyl)lithium oxide (Me3SiOLi), which then reacts with another molecule of this compound to regenerate the active selenium nucleophile. datapdf.com The highly reactive selenoaldehyde products are often trapped in situ, for example, through a Diels-Alder reaction with a diene like cyclopentadiene. datapdf.com
The reaction of amides and N,N,N',N'-tetramethylurea with (Me3Si)2Se in the presence of boron trifluoride etherate (BF3·OEt2) can also afford the corresponding seleno-oxo compounds. oup.com
Reductive Capabilities in Organic Transformations (e.g., Sulfoxides, Selenoxides, Telluroxides)
This compound, also known as hexamethyldisilaselenane (HMDSS), is a potent and versatile reagent for the deoxygenation of various chalcogen oxides under mild conditions. nih.govchemicalbook.com It effectively reduces sulfoxides, selenoxides, and telluroxides to their corresponding sulfides, selenides, and tellurides in high yields. nih.govlookchem.com This reactivity is valuable in synthetic chemistry for producing specific compounds with desired properties. lookchem.com
The underlying mechanism for this transformation involves the cleavage of the relatively weak Si-Se bond. The selenium atom acts as a nucleophile, attacking the electrophilic chalcogen atom (S, Se, or Te) of the oxide. This is followed by the formation and elimination of the highly stable and volatile byproduct, hexamethyldisiloxane (B120664) ((Me₃Si)₂O), which drives the reaction toward completion.
The general order of reactivity for deoxygenation is telluroxides > selenoxides > sulfoxides. This trend correlates with the decreasing strength of the chalcogen-oxygen bond down the group. Telluroxides are the most readily reduced, followed by selenoxides, and then sulfoxides. nih.gov This differential reactivity can be exploited for selective deoxygenations in molecules containing multiple types of chalcogen oxides. Research by Detty demonstrated the utility of this reagent in reducing sulfoxides, selenoxides, and telluroxides to their corresponding sulfides, selenides, and tellurides. nih.gov
Table 1: Reduction of Chalcogen Oxides with this compound
| Substrate Class | Product Class | Relative Reactivity |
|---|---|---|
| Telluroxides (R₂Te=O) | Tellurides (R₂Te) | Highest |
| Selenoxides (R₂Se=O) | Selenides (R₂Se) | Intermediate |
Ring-Opening Reactions with Strained Heterocycles
This compound is widely used for the nucleophilic ring-opening of strained three-membered heterocycles like epoxides, thiiranes, and aziridines. researchgate.netresearchgate.net These reactions are significant as they provide access to a variety of β-functionalized organoselenium compounds, which are valuable intermediates in organic synthesis. nih.govresearchgate.net The process is often catalyzed by sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF). researchgate.net By carefully controlling reaction conditions like stoichiometry and temperature, selective synthesis of β-hydroxy, β-mercapto, and β-amino diselenides and selenides can be achieved. lookchem.comresearchgate.net
The reaction of this compound with epoxides is a reliable method for synthesizing β-hydroxy selenides and their derivatives. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the selenide on one of the epoxide's carbon atoms. masterorganicchemistry.com This attack is highly regioselective and typically occurs at the less sterically hindered carbon atom, which is characteristic of an Sₙ2-type mechanism. nih.govmasterorganicchemistry.com
Analogous to epoxides, thiiranes (or episulfides) also undergo ring-opening when treated with this compound. nih.govresearchgate.net The reaction provides access to β-mercapto-functionalized selenium compounds. The selenide nucleophile attacks a carbon of the thiirane (B1199164) ring, leading to the cleavage of a carbon-sulfur bond. nih.gov
This reaction is also highly regioselective, with the nucleophilic attack occurring at the less hindered carbon of the thiirane ring. nih.govresearchgate.net Depending on the reaction conditions and work-up procedures, this can lead to the formation of β-mercapto selenols or β-mercapto diselenides. nih.gov Under certain conditions, particularly with TBAF catalysis, the reaction with thiiranes can lead to the formation of seven-membered 1,2,5-dithiaselenepanes through intramolecular oxidative ring closure of a β-mercapto selenide intermediate. nih.gov
The ring-opening of aziridines with this compound serves as a direct route to β-amino selenides and their derivatives. nih.govresearchgate.netrsc.org For this reaction to proceed efficiently, the aziridine (B145994) nitrogen is typically "activated" by an electron-withdrawing group, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group. nih.govclockss.org This activation enhances the electrophilicity of the ring carbons. clockss.orgscispace.com
The reaction follows a highly regioselective and enantioconservative pathway, consistent with an Sₙ2 mechanism. nih.govresearchgate.net The selenide nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of configuration at that center. nih.gov This method provides a general and convenient route to various β-amino diselenides and selenides. lookchem.comresearchgate.net
Table 2: Ring-Opening Reactions with this compound
| Strained Heterocycle | Activating Group (if any) | Key Product Feature | Regioselectivity |
|---|---|---|---|
| Epoxide | None | β-Hydroxy | Attack at the least substituted carbon nih.gov |
| Thiirane | None | β-Mercapto | Attack at the least substituted carbon nih.gov |
The β-functionalized intermediates produced from the ring-opening reactions described above are versatile precursors for synthesizing chalcogen-containing heterocycles. nih.gov For instance, the reaction of this compound with thiiranes can be controlled to produce seven-membered dithiaselenepanes. nih.gov
Furthermore, radical-mediated cyclization pathways offer another route to heterocycles. Vinyl radical intermediates, which can be generated from precursors synthesized using this compound, can undergo intramolecular cyclization with a nearby sulfur or selenium atom to form thiophene (B33073) or selenophene (B38918) rings. rsc.org Photocatalyzed reactions using visible light can also initiate the formation of selenium-containing heterocycles from substituted olefins and diselenides. mdpi.com These modern synthetic methods expand the utility of organoselenium compounds in constructing complex molecular architectures. rsc.orgchim.it
Radical Pathways and Photosensitized Electron Transfer (PET) Chemistry
Beyond its ionic reactivity, this compound and related selenosilanes can engage in radical chemistry, often initiated by photosensitized electron transfer (PET). mdpi.comunifi.it PET is a process where a photosensitizer, upon absorbing light, initiates an electron transfer, creating radical ions. numberanalytics.com
In a typical PET process, a photosensitizer can be excited and then accept an electron from a donor molecule like a selenosilane, forming a radical cation. mdpi.comnumberanalytics.com This highly reactive radical cation can then undergo fragmentation (mesolysis), often cleaving the weak Se-Si bond to generate selenium-centered radicals and silyl (B83357) cations. mdpi.com These generated radical species can then participate in a variety of synthetic transformations, such as initiating polymerization or undergoing cyclization reactions. rsc.orgacs.org For instance, a selenium-centered radical can add to a triple bond to form a vinyl radical, which may then cyclize to form heterocyclic compounds. rsc.org This PET-based activation provides a mild, light-driven method for generating reactive selenium species, enabling synthetic pathways that are distinct from traditional thermal or ionic methods. mdpi.comillinois.edu
Reactions with Electrophilic Sulfur-Transfer Reagents (e.g., N-Thiophthalimides)
This compound, also known as hexamethyldisilaselenane (HMDSS), serves as a versatile reagent for the synthesis of various sulfur-containing molecules. Its reaction with electrophilic sulfur-transfer agents, such as N-thiophthalimides, provides a selective and mild method for producing symmetrically substituted disulfides. unifi.itresearchgate.net
When N-thiophthalimides are treated with this compound under the catalysis of tetrabutylammonium fluoride (TBAF), a smooth conversion into diaryl, divinyl, and dialkyl disulfides occurs in good yields. unifi.itresearchgate.netfu-berlin.de This transformation is notably selective. In contrast, the analogous reaction using bis(trimethylsilyl) sulfide (B99878) results in a mixture of both disulfides and trisulfides. unifi.itresearchgate.net
The proposed mechanism for this reaction involves the formation of a selenotrisulfide (RSSeSR) intermediate. researchgate.netCurrent time information in Bangalore, IN. This intermediate subsequently eliminates elemental selenium to yield the final, stable disulfide product. Current time information in Bangalore, IN. This method's operational simplicity and mild, metal-free conditions make it a valuable procedure for accessing a wide array of disulfides. unifi.itgoogle.com
| N-Thiophthalimide Reactant | Resulting Disulfide Product | Yield | Reaction Time |
|---|---|---|---|
| PhthN-S-Ph | Ph-S-S-Ph | 94% | 2h |
| PhthN-S-(p-Tol) | (p-Tol)-S-S-(p-Tol) | 96% | 2h |
| PhthN-S-Bn | Bn-S-S-Bn | 85% | 2h |
| PhthN-S-n-dodecyl | (n-dodecyl)-S-S-(n-dodecyl) | 80% | 2h |
| PhthN-S-vinyl | (vinyl)-S-S-(vinyl) | 75% | 45 min |
Reactivity Towards Inorganic Species (e.g., Xenon Difluoride, Potassium Cyanide)
This compound exhibits reactivity with various inorganic compounds, leading to the formation of new functionalized species.
Xenon Difluoride: The reaction of selenosilanes with xenon difluoride (XeF₂) has been reported as a method to generate reactive intermediates. Current time information in Bangalore, IN.researchgate.net Specifically, treatment of a selenosilane with XeF₂ results in the formation of trialkylsilyl halides and a RSe-F intermediate. Current time information in Bangalore, IN.researchgate.net This intermediate can then be trapped by other substrates, such as acetylenes, to yield selenated fluoro-olefins. Current time information in Bangalore, IN.researchgate.net This reactivity highlights the utility of the Si-Se bond as a synthon for generating selenium-fluoride species. Current time information in Bangalore, IN.
Potassium Cyanide: this compound can act as a selenium-transfer reagent. While direct studies on its reaction with potassium cyanide (KCN) are not extensively detailed, the principle has been demonstrated with analogous compounds. For instance, phosphinine selenide has been shown to react selectively with KCN to generate potassium selenocyanate (B1200272) (KSeCN) in quantitative yield. fu-berlin.deresearchgate.net This reaction involves the transfer of a selenium atom from the organophosphorus reagent to the cyanide anion. fu-berlin.deresearchgate.net The preparation of KSeCN is more broadly achieved by reacting elemental selenium with KCN. thieme-connect.de Given that silyl selenides are effective selenium transfer agents, a similar reaction pathway with this compound to form KSeCN and hexamethyldisiloxane (after hydrolysis) is mechanistically plausible.
Surface Chemistry Interactions and Ligand Exchange in Nanocrystal Systems
This compound is a key reagent in the field of materials science, particularly in the synthesis and surface modification of semiconductor nanocrystals (NCs). researchgate.netyoutube.com It serves a dual role as both a highly reactive selenium precursor and an efficient agent for ligand exchange on the NC surface. researchgate.netyoutube.com
As a precursor, it is used in the colloidal synthesis of various metal selenide NCs, including lead selenide (PbSe), cadmium selenide (CdSe), and tin selenide (SnSe). youtube.comstackexchange.com For example, ultra-small PbSe NCs can be synthesized by injecting a solution of this compound into a solution containing a lead precursor. youtube.com Its high reactivity is a critical factor in controlling the size and properties of the resulting nanocrystals. youtube.com
Perhaps its most significant role in this area is in surface chemistry and ligand exchange. As-synthesized NCs are typically coated with organic ligands, such as octadecylphosphonic acid (ODPA), which stabilize them in solution. stackexchange.com this compound is exceptionally effective at displacing these native ligands. researchgate.netstackexchange.com In the case of CdSe NCs capped with ODPA, this compound reacts to remove the phosphonate (B1237965) ligands, forming volatile byproducts like O,O'-bis(trimethylsilyl)octadecylphosphonic acid ester. thieme-connect.destackexchange.com This ligand exchange is often faster and more complete than when using its sulfur analog, bis(trimethylsilyl)sulfide, which is attributed to selenium's higher affinity for metal surfaces. researchgate.net This clean and efficient ligand stripping allows for the subsequent functionalization of the NC surface or for studying the properties of the "bare" surface sites. thieme-connect.destackexchange.com
| Nanocrystal System | Role of this compound | Key Findings & Byproducts | Reference |
|---|---|---|---|
| Cadmium Selenide (CdSe) | Ligand Exchange Reagent | Efficiently displaces octadecylphosphonate ligands. Byproducts include O,O'-bis(trimethylsilyl)octadecylphosphonic acid ester. | researchgate.netthieme-connect.destackexchange.com |
| Lead Selenide (PbSe) | Selenium Precursor | Used for the synthesis of ultra-small PbSe nanocrystals for photovoltaic applications. | youtube.com |
| Tin Selenide (SnSe) | Selenium Precursor | Used in the synthesis of SnSe nanoparticles via injection into a hot solution of a tin precursor. |
Advanced Spectroscopic and Computational Characterization of Bis Trimethylsilyl Selenide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 77Se NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of [Bis(trimethylsilyl)]selenide and its derivatives. Multinuclear NMR, including 1H, 13C, and particularly 77Se, offers a powerful tool for confirming molecular structures and probing the electronic environment of the selenium atom. researchgate.net
The 77Se nucleus, with a natural abundance of approximately 7.6%, provides a wide chemical shift range, making it highly sensitive to the local chemical environment. researchgate.net For instance, the 77Se NMR chemical shifts for selenols are typically in the range of -240 to -80 ppm, while diselenides appear between 230 and 360 ppm, and selenenyl sulfides are found from 250 to 340 ppm, all relative to (CH3)2Se. researchgate.net In the context of this compound derivatives, 77Se NMR is instrumental in verifying the selective formation of products in reactions, such as the synthesis of β-substituted diselenides and selenides. lookchem.com For example, the formation of β-aminoselenides from the reaction of aziridines with silyl (B83357) selenides can be confirmed by characteristic 77Se NMR signals, such as a peak at 254.1 ppm for a specific N-Tosyl β-aminoselenide. rsc.org
Furthermore, coupling constants, such as ¹J(77Se-¹³C), provide valuable information about the bonding between selenium and adjacent carbon atoms. nih.gov The coupling constant between selenium and phosphorus (¹JP,Se) is also a key parameter in phosphinine selenides, with a large value of 883 Hz indicating a P=Se bond with significant s-character. fu-berlin.de Two-dimensional NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different nuclei, aiding in the complete assignment of complex molecular structures. For instance, a ³¹P,¹H-HMBC NMR spectrum can be used to determine the proton signals in phosphinine selenides. fu-berlin.de
Below is a table summarizing representative 77Se NMR data for various organoselenium compounds, illustrating the sensitivity of this technique to the selenium's chemical environment.
| Compound Class | Representative 77Se Chemical Shift (ppm) | Reference |
| Selenolates | -270 to -240 | researchgate.net |
| Selenols | ~ -80 | researchgate.net |
| Diselenides | 230 to 360 | researchgate.net |
| Selenenyl Sulfides | 250 to 340 | researchgate.net |
| N-Tosyl β-aminoselenide | 254.1 | rsc.org |
| Trimethyl(p-tolylselanyl)silane derivative | 246.7 | rsc.org |
| Phosphinine Selenide (B1212193) | 93.0 | fu-berlin.de |
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the identification and structural analysis of this compound and its derivatives. It provides crucial information about the molecular weight and fragmentation patterns of these compounds, which aids in confirming their identity and understanding their chemical behavior. nih.gov
Various ionization techniques are employed, with Electrospray Ionization (ESI) being particularly useful for the analysis of larger, non-volatile complexes and clusters derived from this compound. researchgate.net ESI-MS has been successfully used to characterize ferrocene-based chalcogenide reagents and the resulting copper and silver cluster complexes. researchgate.net For smaller, more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often utilized. smolecule.com In some cases, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or pentafluorobenzyl bromide (PFBBr) is performed to enhance the volatility and detection of specific functional groups in GC-MS analysis.
The fragmentation patterns observed in the mass spectra provide valuable structural information. The cleavage of the relatively weak Si-Se bond is a common fragmentation pathway for this compound and its derivatives. smolecule.com Analysis of these fragments helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition with high accuracy.
X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Derivatives and Complexes
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively applied to derivatives and complexes of this compound, providing unambiguous structural characterization. researchgate.net
Crystallographic analysis has been crucial in understanding the coordination chemistry of this compound with various metals. For example, the structures of gold-selenium complexes have been determined by X-ray diffraction, revealing details about their molecular geometry and packing in the crystal lattice. nih.gov Similarly, the structures of copper and silver ferrocenoyl thiolate and selenolate complexes, synthesized using silylated reagents, have been elucidated, confirming the formation of cluster frameworks. researchgate.net In some cases, XRD studies have revealed unusual coordination geometries, such as the planar coordination of chalcogen atoms in Lewis acid-base adducts of trimethylindium (B1585567) and phosphane-stabilized copper(I) (trimethylsilyl)chalcogenolates, which was attributed to steric crowding. lookchem.com
The data obtained from XRD includes precise bond lengths, bond angles, and torsion angles, which are essential for understanding the nature of chemical bonds and intermolecular interactions. For instance, in a phosphinine selenide-diiodide adduct, the P(1)-Se(1) bond length was found to be 2.1243(6) Å, which is longer than in the parent phosphinine selenide, providing insight into the electronic changes upon adduct formation. researchgate.net
The following table presents selected crystallographic data for a phosphinine selenide-diiodide adduct.
| Parameter | Value |
| I(1)−Se(1) bond length (Å) | 2.8585(3) |
| I(1)−I(2) bond length (Å) | 2.8475(3) |
| Se(1)−P(1) bond length (Å) | 2.1243(6) |
| Se(1)−I(1)−I(2) angle (°) | 174.500(15) |
| I(1)−Se(1)−P(1) angle (°) | 105.85(2) |
| C(1)−P(1)−C(5) angle (°) | 113.81(8) |
Data from a phosphinine selenide-diiodide adduct. researchgate.net
Electronic Spectroscopy for Chemical System Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within this compound systems. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information about the electronic structure of the molecule.
In the context of materials science, electronic spectroscopy is used to characterize the optical properties of materials derived from this compound. For instance, it is used to determine the bandgap of semiconductors like tin selenide (SnSe) and tin sulfide (B99878) (SnS), which can be synthesized using this compound as a precursor. nih.gov The absorption maximum of these materials is a key parameter for their application in optoelectronic devices. nih.gov
Furthermore, UV-Vis spectroscopy can be used to monitor the formation of nanoclusters and to study the electronic communication between redox-active centers in multinuclear complexes. For example, the cyclic voltammograms of copper selenolate clusters with ferrocenyl moieties on their surface show irreversible oxidation, indicating decomposition of the cluster, which can be correlated with spectroscopic observations. researchgate.net
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) has emerged as a powerful computational tool for complementing experimental studies of this compound systems. DFT calculations can provide optimized molecular geometries, simulate NMR chemical shifts, and offer insights into the electronic structure and reactivity of these compounds. nih.gov
By employing appropriate functionals and basis sets, such as B3LYP/6-311+G(d,p), researchers can predict molecular structures that are in good agreement with experimental data from X-ray crystallography. DFT calculations have been used to rationalize unusual coordination geometries, such as the planar coordination of chalcogen atoms in certain metal complexes, which was attributed to steric crowding. lookchem.com Furthermore, DFT can be used to calculate NMR chemical shifts, which, when compared with experimental values, can aid in the assignment of complex spectra and provide a deeper understanding of the factors influencing these shifts.
The analysis of the electrostatic potential (ESP) mapped onto the electron density surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting and understanding intermolecular interactions. researchgate.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
For this compound derivatives, ESP analysis can rationalize the formation of specific intermolecular contacts, such as Se···O interactions, which can lead to the assembly of supramolecular structures like 1D bands or 2D layers. researchgate.net In the case of a phosphinine selenide, the ESP plot indicates that the selenide should be capable of forming adducts with organoiodine compounds and halogens. researchgate.net This prediction was confirmed by the successful co-crystallization of the phosphinine selenide with 1,4-diiodotetrafluorobenzene (B1199613) and diiodine, where the interactions are driven by the electrostatic attraction between the electron-rich selenium atom and the electron-deficient regions (σ-holes) on the iodine atoms. researchgate.net
Applications of Bis Trimethylsilyl Selenide in Advanced Chemical Synthesis and Materials Science
Applications in Organic Synthesis
[Bis(trimethylsilyl)]selenide, also known as hexamethyldisilaselenane (HMDSS), has emerged as a significant reagent in organic synthesis. Its utility stems from the highly polar and labile silicon-selenium (Si-Se) bond, which allows it to serve as a versatile and manageable source of selenium. Unlike the highly toxic and volatile hydrogen selenide (B1212193), this compound offers a safer and more convenient alternative for introducing selenium into a wide array of organic molecules under mild conditions. nih.gov It effectively acts as a synthetic equivalent of the selenide dianion (Se²⁻), enabling nucleophilic reactions with various organic substrates. nih.govresearchgate.net
Role as a Versatile Selenium Source for Organoselenium Compound Diversity
The reactivity of the Si-Se bond makes this compound an efficient reagent for creating a diverse range of selenium-containing compounds. nih.gov It readily transfers a selenated moiety to different substrates, facilitating the synthesis of molecules with applications in materials science, medicinal chemistry, and biology. nih.govresearchgate.net Its utility is particularly evident in nucleophilic substitution reactions and in the ring-opening of strained heterocycles such as epoxides, aziridines, and thiiranes. researchgate.net For instance, the reaction of this compound with epoxides can yield β-hydroxydiselenides or β-hydroxyselenols, depending on the reaction conditions. nih.govresearchgate.net This controlled reactivity allows for the synthesis of a plethora of functionalized organoselenium compounds that would be difficult to access using traditional selenium reagents. researchgate.net
Synthesis of Unsymmetrical Organoselenides
A significant application of this compound is in the convenient one-pot synthesis of unsymmetrical selenides (R-Se-R'). nih.gov This method provides a straightforward route to compounds with two different organic substituents on the selenium atom. The process typically involves the sequential reaction of this compound with n-butyllithium (n-BuLi), followed by the addition of an alkyl halide to form a trimethylsilyl (B98337) alkyl selenide intermediate. This intermediate is then further reacted in situ with another equivalent of n-BuLi and a second, different alkyl or acyl halide to yield the final unsymmetrical product. nih.govunifi.it
| Step 1: Intermediate Formation | Step 2: Final Product Formation | Example Product (Unsymmetrical Selenide) |
|---|---|---|
| (Me₃Si)₂Se + n-BuLi → [LiSeSiMe₃] then + R-X → R-Se-SiMe₃ | R-Se-SiMe₃ + n-BuLi → [R-Se-Li] then + R¹-X → R-Se-R¹ | Hexyl Phenylmethyl Selenide |
| (Me₃Si)₂Se + n-BuLi → [LiSeSiMe₃] then + R-X → R-Se-SiMe₃ | R-Se-SiMe₃ + n-BuLi → [R-Se-Li] then + R¹-X → R-Se-R¹ | Hexyl Benzoyl Selenide |
| (Me₃Si)₂Se + n-BuLi → [LiSeSiMe₃] then + R-X → R-Se-SiMe₃ | R-Se-SiMe₃ + n-BuLi → [R-Se-Li] then + R¹-X → R-Se-R¹ | Phenylmethyl Benzoyl Selenide |
This table illustrates the general pathway for synthesizing unsymmetrical selenides from this compound as described in the literature. nih.govunifi.it
Preparation of Trimethylsilyl Alkyl Selenides
Trimethylsilyl alkyl selenides (R-Se-SiMe₃) are important intermediates in organoselenium chemistry and can be readily prepared from this compound. nih.gov As outlined by Segi and co-workers, the treatment of this compound with one equivalent of n-butyllithium (n-BuLi) generates a lithium trimethylsilylselenide intermediate. Subsequent alkylation of this intermediate with an alkyl halide (such as hexyl bromide or benzyl bromide) affords the corresponding trimethylsilyl alkyl selenide in good yield. nih.govunifi.it These intermediates can be isolated or, more commonly, used directly in subsequent reactions, such as the synthesis of unsymmetrical selenides. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product (Trimethylsilyl Alkyl Selenide) |
|---|---|---|---|
| This compound | n-Butyllithium | Hexyl Bromide | Trimethylsilyl Hexyl Selenide |
| This compound | n-Butyllithium | Phenylmethyl Bromide | Trimethylsilyl Phenylmethyl Selenide |
This table shows examples of the preparation of trimethylsilyl alkyl selenides from this compound. nih.govunifi.it
Synthesis of Selenoesters
This compound is also a key reagent for the synthesis of selenoesters. These compounds are typically prepared through the reaction of a silylated organoselenium reagent with an acid chloride. figshare.com This reaction proceeds under mild conditions and provides a high-yield route to aromatic selenoesters. figshare.com The process leverages the reactivity of the Si-Se bond, which is readily cleaved by the electrophilic acyl chloride, leading to the formation of the C-Se bond characteristic of selenoesters.
| Selenium Reagent | Acylating Agent | Product Type |
|---|---|---|
| This compound derived intermediates | Aromatic Acid Chlorides (e.g., Benzoyl Chloride) | Aromatic Selenoesters |
This table outlines the general synthesis of selenoesters using silylated selenium reagents. figshare.com
Synthesis of Selenium-Containing Polymers and Biomolecules
The incorporation of selenium into polymers can impart unique and desirable properties, such as high refractive indices and redox-responsive behaviors. mdpi.comrsc.org this compound serves as a precursor in the synthesis of selenium-containing monomers and polymers. gelest.com Selenium-containing polymers are considered excellent functional materials due to their unique optical-electrical characteristics. rsc.orgresearchgate.net
In the realm of biomolecules, organoselenium compounds have attracted significant attention for their potential biological activities, including antitumor effects. nih.gov this compound is used in the synthesis of selenium-containing organic compounds that are investigated for pharmaceutical applications. The synthesis of selenosugars and other selenium-containing biomolecules often relies on versatile reagents that can introduce selenium cleanly into complex structures, a role for which silyl (B83357) selenides are well-suited. mdpi.com
Production of Sulfur- and Selenium-Isosters of Triacyl Glycerols
A highly specific and advanced application of this compound is in the regioselective one-pot synthesis of mixed sulfur and selenium isosters of triacyl glycerols. nih.gov This synthesis involves the reaction of fatty acid ester-substituted thiiranes (cyclic sulfides) with this compound, typically catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The reaction opens the thiirane (B1199164) ring to form a bis-silyl intermediate. This intermediate is then treated in situ with fatty acid acyl chlorides to yield the target isosters, where a selenium atom and a sulfur atom replace two of the ester oxygen atoms in the glycerol backbone. nih.gov
Precursor Chemistry for Advanced Materials
This compound, often abbreviated as (TMS)₂Se, has emerged as a significant precursor in the fabrication of advanced materials, particularly in the realm of thin films and nanoparticles. Its chemical properties, including high reactivity and volatility, make it a suitable candidate for various chemical vapor deposition techniques and solution-based synthetic methods. This section will delve into the specific applications of (TMS)₂Se in Atomic Layer Deposition (ALD), Metal Organic Chemical Vapor Deposition (MOCVD), and the synthesis of elemental selenium nanoparticles.
Atomic Layer Deposition (ALD) of Metal Selenide Thin Films
Atomic Layer Deposition is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion. This method offers exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. This compound and its analogues, such as bis(triethylsilyl)selenide ((TES)₂Se), have been identified as highly effective selenium precursors for the ALD of a variety of metal selenide thin films. nih.govacs.orgnih.gov
The high reactivity of the Si-Se bond in bis(trialkylsilyl)selenides facilitates the deposition of various metal selenides through exchange reactions with metal halide or metal-organic precursors. acs.orgnih.gov For instance, the triethyl derivative, (Et₃Si)₂Se, has been successfully employed in the ALD of several binary metal selenides. nih.govacs.org
The deposition of bismuth selenide (Bi₂Se₃), a topological insulator with significant potential in thermoelectric applications, has been achieved using (Et₃Si)₂Se in conjunction with bismuth chloride (BiCl₃). vtt.fi This process demonstrates the characteristic self-limiting growth behavior of ALD, with high growth rates observed at relatively low temperatures. vtt.fi Similarly, thin films of zinc selenide (ZnSe), indium selenide (In₂Se), copper selenide (CuSe), and dicopper selenide (Cu₂Se) have also been successfully deposited using this class of precursors. nih.govacs.org
Molybdenum disulfide (MoS₂) and its selenium analogue, molybdenum diselenide (MoSe₂), are two-dimensional materials with promising applications in electronics and catalysis. vut.cz The ALD of MoSe₂ has been accomplished using this compound and molybdenum pentachloride (MoCl₅) as the selenium and molybdenum precursors, respectively. nih.govvut.czresearchgate.net This process has been shown to produce crystalline MoSe₂ flakes on various substrates. nih.govresearchgate.net The versatility of this precursor is further highlighted by its use in coating one-dimensional titanium dioxide nanotube layers with MoSe₂, creating heterostructures with enhanced photocatalytic and electrocatalytic activities. nih.govacs.org
Table 1: Examples of Metal Selenide Thin Films Deposited by ALD using Bis(trialkylsilyl)selenide Precursors
| Metal Selenide | Metal Precursor | Selenium Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference |
|---|---|---|---|---|---|
| Bi₂Se₃ | BiCl₃ | (Et₃Si)₂Se | 160 | 1.6 | vtt.fi |
| MoSe₂ | MoCl₅ | (Me₃Si)₂Se | Not specified | Not specified | nih.govvut.czresearchgate.net |
| Cu₂₋ₓSe | Copper pivalate | (Et₃Si)₂Se | 160 | 0.48 | nih.gov |
| ZnSe | Not specified | (Et₃Si)₂Se | Not specified | Not specified | nih.govacs.org |
| In₂Se | Not specified | (Et₃Si)₂Se | Not specified | Not specified | nih.govacs.org |
| CuSe | Not specified | (Et₃Si)₂Se | Not specified | Not specified | nih.govacs.org |
The suitability of a compound as an ALD precursor is governed by a set of key properties: volatility, thermal stability, and appropriate reactivity. nih.govacs.org this compound and its derivatives are advantageous in this regard. They are volatile liquids, which allows for their efficient transport into the ALD reactor. nih.gov Furthermore, they possess sufficient thermal stability to be heated to the required vaporization temperature without decomposing. nih.govresearchgate.net
The high reactivity of bis(trialkylsilyl)selenides is a crucial factor in their successful application in ALD. acs.org The reaction mechanism often involves a dechlorosilylation reaction, where the silyl selenide reacts with a metal chloride precursor. vtt.fi This exchange reaction is favorable due to the formation of a strong silicon-chlorine bond in the volatile byproduct, trimethylsilyl chloride, which can be easily purged from the reactor. nih.govacs.org This clean reaction chemistry minimizes the incorporation of impurities into the growing film. vtt.fi
However, the high reactivity of these precursors also presents a challenge, as they are sensitive to air and moisture. nih.govacs.org This necessitates careful handling and storage under inert atmosphere to prevent degradation. The reactivity can be tuned by modifying the alkyl groups on the silicon atom. For instance, the trimethylsilyl derivative is highly volatile and reactive but has low resistance to air and moisture, while the tert-butyldimethylsilyl derivative is more stable but may exhibit lower reactivity in ALD processes. nih.govacs.org
Metal Organic Chemical Vapor Deposition (MOCVD) Precursors (e.g., Tin(II) Selenide Films)
Metal Organic Chemical Vapor Deposition (MOCVD) is another powerful technique for depositing high-quality thin films. While direct reports on the use of this compound for the MOCVD of tin(II) selenide are not prevalent in the provided context, the closely related compound, bis(bis(trimethylsilyl)methyl)tin(IV) selenide, has been investigated as a single-source precursor for this purpose. acs.orgacs.org This suggests the potential of silyl selenide chemistry in MOCVD applications.
In a typical MOCVD process, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form the desired thin film. miragenews.com The design of MOCVD precursors is critical for controlling the deposition process and the quality of the resulting film. miragenews.com For the deposition of tin selenide films, researchers have utilized bis(bis(trimethylsilyl)methyl)tin(IV) selenide, which is a stable and volatile compound. acs.orgacs.org MOCVD experiments conducted with this precursor at temperatures ranging from 300 to 600 °C have demonstrated the formation of tin selenide films. acs.orgacs.org
Nanoparticle Synthesis
Beyond thin film deposition, this compound also finds application in the synthesis of nanomaterials. Its reactivity can be harnessed to produce elemental selenium nanoparticles under controlled conditions.
The synthesis of selenium nanoparticles (SeNPs) has garnered significant interest due to their unique optical, electronic, and biological properties. nih.govup.ac.za While various methods exist for the synthesis of SeNPs, the use of organoselenium precursors like this compound offers a molecular-level control over the reaction.
The general principle involves the controlled decomposition or reaction of the precursor to yield elemental selenium, which then nucleates and grows into nanoparticles. The synthesis is often carried out in the presence of stabilizing agents or in specific solvent systems to control the size, shape, and stability of the resulting nanoparticles. While the direct synthesis of elemental selenium nanoparticles from this compound is a plausible chemical transformation, the provided search results focus more on the reduction of inorganic selenium compounds. However, the fundamental reactivity of the Si-Se bond suggests its utility in providing a soluble and reactive source of selenium for nanoparticle formation in organic media.
Synthesis of Metal Selenide Quantum Dots (e.g., Cadmium Selenide)
This compound serves as a highly effective selenium precursor in the synthesis of metal selenide quantum dots (QDs), which are semiconductor nanocrystals exhibiting quantum mechanical properties. smolecule.comgelest.com Its primary application is in organometallic synthesis routes, particularly the "hot-injection" method. This technique involves the rapid injection of a selenium precursor solution into a hot, coordinating solvent containing a dissolved metal precursor. uconn.eduwisc.edulouisville.edu The high reactivity of the Si-Se bond in this compound facilitates a rapid reaction with the metal cation, leading to the nucleation and subsequent growth of the nanocrystals. nih.gov
The synthesis of Cadmium Selenide (CdSe) QDs is a prominent example. uconn.eduwisc.edu In a typical procedure, a cadmium precursor like cadmium oxide (CdO) is dissolved in a high-boiling point solvent such as 1-octadecene with a coordinating ligand like oleic acid at an elevated temperature. wisc.edufhsu.edu A solution of this compound, often in a phosphine solvent like trioctylphosphine (TOP), is then swiftly injected into the hot cadmium solution. fhsu.edu This triggers the formation of CdSe nanocrystals. The size of the resulting quantum dots, which dictates their photoluminescent properties, can be controlled by manipulating reaction parameters such as temperature, time, and precursor concentration. uconn.eduwisc.edu
Beyond cadmium-based QDs, this compound has been utilized for the production of other important quantum dot materials. For instance, it has been employed in the synthesis of ternary I-III-VI quantum dots, such as silver indium selenide (AgInSe), using silver and indium iodide as the cation precursors. acs.orgnih.gov The versatility and high reactivity of this precursor make it a valuable reagent for producing high-quality semiconductor nanocrystals for various electronic and photonic applications. smolecule.com
Table 1: Representative Conditions for Metal Selenide QD Synthesis using this compound
| Quantum Dot | Metal Precursor | Selenium Precursor | Ligands/Solvents | Typical Temperature (°C) |
|---|---|---|---|---|
| CdSe | Cadmium Oxide (CdO) | This compound | Oleic Acid, 1-Octadecene, Trioctylphosphine | 200 - 280 wisc.edufhsu.edu |
| ZnSe | Zinc Caprylate | This compound | Trioctylphosphine | 280 google.com |
| AgInSe | Silver Iodide, Indium Iodide | This compound | Tri-n-octylphosphine | Not Specified acs.orgnih.gov |
Formation of Metal-Selenium Cluster Compounds
This compound is a key reagent for the synthesis of molecular metal-selenium cluster compounds. These compounds feature a core of metal and selenium atoms, stabilized by peripheral organic ligands. The synthesis typically involves the reaction of this compound with a metal salt in the presence of a coordinating ligand, such as a tertiary phosphine. nih.govresearchgate.net
The reaction of copper(I) salts, like copper(I) chloride or copper(I) acetate, with this compound in the presence of phosphine ligands (e.g., PEt3, PEt2Ph) leads to the formation of large, well-defined copper-selenide clusters. nih.govresearchgate.net The trimethylsilyl group is eliminated as a volatile and reactive species (e.g., trimethylsilyl chloride), which drives the reaction forward to form the stable metal-chalcogenide core. rsc.org This method has been used to synthesize some of the largest structurally characterized copper-selenide clusters. researchgate.net These reactions are sensitive to temperature; at lower temperatures (below 20°C), metal-rich cluster complexes are formed, while at higher temperatures (above 100°C), the reaction tends to produce binary copper selenides like Cu2Se. researchgate.net
Table 2: Examples of Metal-Selenium Clusters Synthesized Using this compound
| Metal Precursor | Ligand | Resulting Cluster Core | Reference |
|---|---|---|---|
| Copper(I) Chloride (CuCl) | Triethylphosphine (PEt3) | Cu70Se35 | researchgate.net |
| Copper(I) Chloride (CuCl) | Diethylphenylphosphine (PEt2Ph) | Cu36Se18 | nih.gov |
| Gold(I) Chloride precursor | Diphosphine (dpph) | Au10Se4 | nih.gov |
Surface Functionalization of Cluster Cores with Redox-Active Units
The inherent reactivity of the silicon-selenium bond can be harnessed to functionalize the surface of metal-selenium clusters with specific chemical units. This allows for the tuning of the cluster's physical and chemical properties, such as its electronic behavior. A key strategy involves pre-functionalizing the selenium precursor before incorporating it into the cluster.
An example of this approach is the synthesis of a cadmium selenide cluster functionalized with redox-active ferrocenyl groups. rsc.org In this process, a functionalized precursor, trimethylsilylselenoferrocene, is first prepared. This molecule contains the reactive trimethylsilyl group attached to a selenium atom, which is in turn bonded to a ferrocene unit. The subsequent reaction of this precursor with a cadmium salt leads to the formation of an adamantoid [Cd4Se6] cluster core where six ferrocenyl groups are positioned on the surface. rsc.org The reactive silyl group acts as a driving force for the assembly of this functionalized cluster. rsc.org This method demonstrates how redox-active units can be precisely integrated onto the surface of a cluster, opening possibilities for creating materials with novel electronic and catalytic properties.
Role in Analytical Chemistry Methodologies
Selenium Derivatization for Enhanced Analytical Detection
In analytical chemistry, this compound is employed as a derivatization agent to improve the detection of selenium-containing compounds. smolecule.com Derivatization is a technique used to chemically modify a compound to produce a new compound that has properties better suited for a particular analytical method.
Specifically, for gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. Many selenium compounds are not inherently suitable for GC-MS analysis. By reacting these compounds with this compound, a trimethylsilyl group (SiMe3) is attached to the selenium atom. This process, known as silylation, increases the volatility and thermal stability of the analyte. The resulting derivatized molecule is more easily vaporized and can travel through the gas chromatography column without decomposing, leading to enhanced detection sensitivity and more reliable identification by the mass spectrometer. smolecule.com
Biochemical Research Applications
Modulation of Enzyme Activity
This compound and the organoselenium compounds derived from it are valuable tools in biochemical research for studying selenium's role in biological systems, particularly in the modulation of enzyme activity. smolecule.com Selenium is a key component of redox-active enzymes, such as glutathione (B108866) peroxidase (GPx), which protect cells from oxidative damage. mdpi.com
Research has shown that certain selenium compounds can mimic the activity of these native enzymes. While direct studies on this compound are limited, the derivatives synthesized from it have demonstrated significant biological activity. For example, various β-substituted diselenides and selenides, prepared through the ring-opening of epoxides and other heterocycles using this compound, have been evaluated for their antioxidant capabilities. researchgate.net Several of these compounds were found to exhibit significant glutathione peroxidase (GPx)-like activity. researchgate.net This indicates that the selenium center in these molecules can catalytically reduce peroxides in the presence of thiols, similar to the natural enzyme. mdpi.com This ability to modulate enzyme activity and influence cellular redox states makes this compound a useful precursor for developing probes and potential therapeutic agents related to oxidative stress. smolecule.comresearcher.life
Impact on Cellular Redox States
The influence of this compound on cellular redox states is intrinsically linked to its role as a precursor to hydrogen selenide (H₂Se). In biological systems, this compound is considered a synthetic equivalent of H₂Se, offering a more stable and manageable source of this reactive selenium species. nih.gov Consequently, the impact of this compound on cellular redox balance is best understood through the multifaceted activities of hydrogen selenide.
Selenium compounds, in general, exhibit a dual role, acting as either pro-oxidants or antioxidants depending on their chemical form and concentration. nih.gov At physiological levels, selenium is a vital component of antioxidant enzymes known as selenoproteins, such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs). nih.govmdpi.com These enzymes are central to cellular defense against oxidative stress by detoxifying reactive oxygen species (ROS) like hydrogen peroxide and lipid hydroperoxides. nih.gov
However, the introduction of selenide, potentially from a donor molecule like this compound, can also lead to pro-oxidant effects. Hydrogen selenide is a highly reactive and reducible molecule. nih.gov In the presence of oxygen, H₂Se can participate in redox cycling, leading to the generation of superoxide radicals (O₂⁻), which can contribute to oxidative stress. nih.gov This pro-oxidant activity is a proposed mechanism for the anticancer effects of some selenium compounds, where elevated ROS levels can induce apoptosis in cancer cells. nih.gov
Conversely, there is evidence suggesting that H₂Se can also exert direct antioxidant effects. H₂Se donors have been observed to decrease endogenous intracellular ROS levels. acs.org Furthermore, H₂Se has been shown to induce a state of reductive stress within cells. nih.gov This condition, characterized by an excess of reducing equivalents, can also modulate cellular signaling pathways. For instance, H₂Se can regulate the redox state of sensitive proteins like High Mobility Group Box 1 (HMGB1), thereby influencing processes such as autophagy. nih.gov
The interaction of selenide with thiols, particularly glutathione (GSH), is a critical aspect of its impact on cellular redox homeostasis. Selenite, a common inorganic selenium form, is known to react with GSH to ultimately produce H₂Se. nih.govnih.gov This process consumes GSH, a key cellular antioxidant. While this can lead to a depletion of the cell's primary defense against ROS, the H₂Se produced can then be incorporated into selenoproteins, bolstering the enzymatic antioxidant system.
The following table summarizes the potential dual effects of this compound on cellular redox states, mediated through the action of hydrogen selenide:
Table 1: Potential Dual Impact of this compound on Cellular Redox States via Hydrogen Selenide| Effect | Mechanism | Potential Cellular Outcome |
|---|---|---|
| Antioxidant | Incorporation into selenoproteins (e.g., GPx, TrxR) | Enhanced enzymatic detoxification of ROS, protection against oxidative damage. |
| Direct reaction with certain ROS | Reduction of intracellular ROS levels. | |
| Pro-oxidant | Reaction with molecular oxygen | Generation of superoxide radicals (O₂⁻), leading to oxidative stress. |
| Reaction with thiols (e.g., GSH) | Depletion of cellular non-enzymatic antioxidant defenses. | |
| Reductive Stress | Introduction of a strong reducing agent (H₂Se) | Alteration of the cellular redox balance towards a more reduced state, modulation of redox-sensitive signaling proteins. |
Broader Context in Chalcogen and Organosilicon Chemistry
Comparative Analysis with Other Bis(trimethylsilyl)chalcogenides (e.g., Sulfides, Tellurides)
[Bis(trimethylsilyl)]selenide belongs to a family of compounds with the general formula ((CH₃)₃Si)₂E, where E is a chalcogen (Group 16 element). The sulfide (B99878) (E=S) and telluride (E=Te) analogues are also widely used reagents, and a comparative analysis reveals systematic trends in their physical and chemical properties, largely governed by the nature of the chalcogen atom.
The physical properties of these compounds show a clear trend with the increasing atomic mass and radius of the chalcogen. As we move down the group from sulfur to tellurium, the boiling point and density increase, which is consistent with the stronger van der Waals forces between the heavier, more polarizable molecules.
| Property | Bis(trimethylsilyl)sulfide | Bis(trimethylsilyl)selenide | Bis(trimethylsilyl)telluride |
|---|---|---|---|
| Formula | ((CH₃)₃Si)₂S | ((CH₃)₃Si)₂Se | ((CH₃)₃Si)₂Te |
| Molar Mass (g·mol⁻¹) | 178.44 | 225.34 | 273.98 |
| Appearance | Colorless liquid with foul odor | Colorless to yellowish liquid | Clear colorless to yellow-orange liquid |
| Boiling Point (°C) | 163 - 164 | 190.5 | 193 (at 760 torr); 74 (at 11 torr) uni-freiburg.de |
| Density (g·cm⁻³) | 0.846 | 1.114 | 0.97 - 1.214 |
In terms of reactivity, all three compounds are sensitive to moisture and readily hydrolyze to form hexamethyldisiloxane (B120664) and the corresponding hydrogen chalcogenide (H₂S, H₂Se, or H₂Te). gelest.com The reactivity of the Si-E bond increases down the group (S < Se < Te) as the bond becomes weaker and more polarized. This trend makes them effective reagents for transferring the chalcogen atom to other substrates. For instance, bis(trimethylsilyl)sulfide is widely used to convert metal oxides and chlorides into their corresponding sulfides. gelest.com Similarly, this compound and its telluride analogue serve as excellent sources for the synthesis of metal selenide (B1212193) and telluride nanocrystals and thin films, particularly through reactions with metal halides where the formation of the highly stable trimethylsilyl (B98337) halide byproduct drives the reaction forward. unifi.it
Relationship to Metal Bis(trimethylsilyl)amides (hmds) in Coordination Chemistry
Metal bis(trimethylsilyl)amides, often abbreviated as M(hmds)ₓ or M(N(SiMe₃)₂)ₓ, are a cornerstone of modern coordination chemistry. The bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, is a very bulky or sterically demanding ligand. nih.gov This steric bulk has profound consequences for the resulting metal complexes: it limits the number of ligands that can coordinate to a metal center, often enforcing low coordination numbers, and it kinetically stabilizes reactive metal centers. nih.gov Furthermore, the lipophilic nature of the trimethylsilyl groups renders these complexes soluble in nonpolar organic solvents like pentane (B18724) or toluene, in stark contrast to simpler inorganic salts like metal halides. nih.gov
The relationship between this compound and metal hmds complexes in coordination chemistry is one of complementary reactivity. While metal hmds complexes are primarily used to install a bulky, spectator amide ligand, this compound is used as a reagent to introduce a selenide ligand (Se²⁻). These two classes of compounds can be used in sequence or in conjunction to synthesize complex inorganic clusters and materials.
A common synthetic strategy involves the reaction of a metal halide with an alkali metal bis(trimethylsilyl)amide to first generate a soluble, reactive metal-hmds precursor. nih.gov This precursor can then be treated with a chalcogen source like this compound. The reaction proceeds via a salt metathesis-like pathway, where the selenide anion displaces one or more ligands. The key driving force for this reaction is the high affinity of the hard Lewis acidic silicon atom for a hard halide or even an amide ligand, leading to the formation of stable byproducts like trimethylsilyl chloride or N-(trimethylsilyl)hexamethyldisilazane. unifi.it This approach allows for the controlled synthesis of metal selenide complexes that may also contain hmds ligands, creating heteroleptic species with tailored steric and electronic properties.
Role in the Chemistry of Phosphinine Selenides and Related Heterocycles
Phosphinines are phosphorus analogues of benzene, containing a phosphorus atom in a six-membered aromatic ring. The chemistry of these heterocyles has been an area of active research, including efforts to synthesize their chalcogenide derivatives. The synthesis of the first stable phosphinine selenide highlights the crucial, albeit indirect, role of organosilicon chemistry. uni-freiburg.de
Initial attempts to react unsubstituted phosphinine with elemental selenium were unsuccessful, which was attributed to the low basicity and nucleophilicity of the phosphorus atom within the aromatic ring. The breakthrough came from the application of organosilicon chemistry to modify the phosphinine precursor. Researchers found that by introducing bulky, electron-donating trimethylsilyl (SiMe₃) groups onto the phosphinine ring, specifically at the 2- and 6-positions, the electronic properties of the heterocycle were significantly altered. uni-freiburg.de These σ-electron donating substituents increase the energy of the phosphorus lone pair, making the ring considerably more basic and nucleophilic.
This enhanced nucleophilicity of 2,6-bis(trimethylsilyl)phosphinine enabled it to react quantitatively with red selenium, a more reactive allotrope than the standard grey selenium, to yield the first isolated and fully characterized phosphinine selenide. In this context, the role of the trimethylsilyl group is to activate the phosphorus heterocycle, making a reaction that was previously unfeasible possible.
While this compound is a well-known selenium transfer agent for many substrates, the landmark synthesis of phosphinine selenides specifically utilized elemental selenium as the selenium source reacting with a silyl-functionalized phosphinine. This underscores how different facets of organosilicon chemistry—using silyl (B83357) groups as electronic modifiers versus using silyl reagents as atom-transfer agents—can be leveraged to achieve challenging synthetic goals in heterocyclic chemistry.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Catalytic Systems
The ongoing exploration of [Bis(trimethylsilyl)]selenide's reactivity is expected to yield innovative synthetic routes and more efficient catalytic systems. As a key selenium transfer agent, its relatively weak Si-Se bond is readily cleaved to introduce selenium into diverse molecular structures.
Future research will likely focus on:
New Catalytic Activators: While fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) are effective catalysts for reactions involving this compound, research into alternative, milder, and more selective catalysts will be a key area. nih.govresearchgate.net This could include Lewis acids, transition metal complexes, or organocatalysts to fine-tune reactivity and expand the substrate scope.
Flow Chemistry and Process Intensification: Adapting synthetic procedures involving this compound to continuous flow systems could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow reactors could allow for the selective synthesis of complex organoselenium compounds with high efficiency.
Sulfur-Selenium Exchange Reactions: Further investigation into sulfur-selenium exchange reactions, such as the reaction with N-thiophthalimides to produce disulfides, could lead to novel methods for the controlled synthesis of mixed chalcogenide compounds. nih.gov
A notable application of this compound is in the ring-opening of strained heterocycles. This method provides a versatile route to β-functionalized organoselenium compounds. researchgate.net
| Heterocycle | Catalyst | Product Type | Reference |
| Epoxides | Tetrabutylammonium fluoride (TBAF) | β-Hydroxy selenides/diselenides | researchgate.net |
| Thiiranes | Tetrabutylammonium fluoride (TBAF) | β-Mercapto selenides/diselenides | researchgate.net |
| Aziridines | Tetrabutylammonium fluoride (TBAF) | β-Amino selenides/diselenides | nih.govresearchgate.net |
Advanced Mechanistic Elucidation and Reaction Optimization
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. The ability to control reaction conditions to selectively yield desired products, such as selenides or diselenides, highlights the importance of mechanistic studies. researchgate.net
Key areas for future investigation include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into transition states, reaction pathways, and the role of catalysts in reactions involving this compound. This can help in predicting reactivity and designing more efficient synthetic protocols.
In-situ Spectroscopic Studies: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify reaction intermediates and elucidate complex reaction mechanisms, such as those potentially involving seleniranium ions. nih.gov
Stereoselective Syntheses: Developing new chiral catalysts and reaction conditions to achieve high levels of stereoselectivity in reactions with this compound is a significant goal. This is particularly important for the synthesis of chiral organoselenium compounds with potential applications in pharmaceuticals and asymmetric catalysis. The ring-opening of epoxides and aziridines has been shown to proceed in an enantioconservative manner. researchgate.net
Fine-tuning reaction parameters is essential for controlling the outcome of syntheses using this compound.
| Reaction Parameter | Effect on Product Formation | Reference |
| Stoichiometry of Reagents | Can be adjusted to favor the formation of either selenides or diselenides. | researchgate.net |
| Temperature | Influences the rate and selectivity of the reaction. | nih.gov |
| Catalyst Concentration | Affects the reaction rate and can influence product distribution. | nih.gov |
Expansion into Novel Material Platforms and Device Applications
This compound is a key precursor for the synthesis of advanced materials, particularly metal selenide (B1212193) thin films and nanoparticles. nih.govnih.gov Its volatility and reactivity make it an ideal candidate for vapor deposition techniques. nih.gov
Emerging applications in materials science include:
Atomic Layer Deposition (ALD): As a precursor for ALD, this compound enables the precise, layer-by-layer deposition of metal selenide thin films. nih.govnih.gov Future work will likely involve exploring its use with a wider range of metal precursors to create novel binary and ternary selenide materials for electronic and optoelectronic devices. nih.gov
Nanocrystal Synthesis: The compound is utilized in the synthesis of colloidal nanocrystals, such as homogeneously alloyed PbSeₓS₁₋ₓ, for photovoltaic applications. Research is expected to focus on synthesizing other quantum dots and nanostructures with tailored optical and electronic properties for use in solar cells, LEDs, and bioimaging.
High Refractive Index Polymers: The incorporation of selenium into polymer backbones can significantly increase their refractive index. mdpi.com this compound could serve as a monomer or reactant in the synthesis of novel selenide-containing polymers for applications in optical coatings, lenses, and other optical components. mdpi.com
| Material | Synthesis Method | Application | Reference |
| Molybdenum Diselenide (MoSe₂) | Atomic Layer Deposition (ALD) | Semiconductors, 2D Materials | nih.gov |
| Bismuth Selenide (Bi₂Se₃) | Atomic Layer Deposition (ALD) | Thermoelectrics, Topological Insulators | nih.gov |
| Zinc Selenide (ZnSe) | Atomic Layer Deposition (ALD) | Optical Windows, LEDs | nih.gov |
| Lead Selenide Sulfide (B99878) (PbSeₓS₁₋ₓ) | Colloidal Synthesis | Photovoltaics | |
| Molybdenum Oxyselenide (MoSeₓOᵧ) | Atomic Layer Deposition (ALD) | Photocatalysis | nih.gov |
| Selenide-Containing Polyimides | Polymerization | High Refractive Index Materials | mdpi.com |
Integration into Multidisciplinary Research Areas
The unique properties of selenium-containing compounds synthesized from this compound are driving their application in diverse scientific fields.
Future multidisciplinary research directions include:
Pharmaceutical and Medicinal Chemistry: Organoselenium compounds are known for their biological activities. This compound serves as a building block for the synthesis of novel selenium-containing molecules with potential therapeutic applications, including in the treatment of cancer and metabolic diseases.
Photocatalysis: Materials derived from this compound, such as MoSeₓOᵧ-coated TiO₂ nanotubes, have shown promise as efficient photocatalysts. nih.gov Further research could lead to the development of new materials for solar energy conversion, water splitting, and environmental remediation.
Bio-inspired Catalysis: The role of selenium in enzymes like glutathione (B108866) peroxidase has inspired the development of synthetic organoselenium compounds that mimic their catalytic activity. mdpi.com this compound can be a key reagent in the synthesis of these enzyme mimics for applications in antioxidant therapies and green chemistry.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling [Bis(trimethylsilyl)]selenide in laboratory settings?
- Methodological Answer :
- Avoid moisture : Store under inert gas (e.g., nitrogen/argon) due to potential hydrolysis reactions, which may release toxic byproducts .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water-based cleanup .
- Emergency Procedures : Immediate eye/skin flushing with water (15+ minutes) and medical consultation for exposure .
Q. What synthetic methods are effective for preparing this compound?
- Methodological Answer :
- Precursor Reaction : React trimethylsilyl chloride (MeSiCl) with hydrogen selenide (HSe) or selenium salts (e.g., NaSe) in anhydrous solvents (e.g., THF, hexane) under inert atmosphere.
- Purification : Distillation under reduced pressure or recrystallization to isolate the product.
- Characterization : Confirm purity via H/Si NMR and elemental analysis .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?
- Methodological Answer :
- NMR Parameters : Use deuterated solvents (e.g., CDCl) and high-resolution instruments. For Si NMR, employ cross-polarization to enhance sensitivity.
- IR Analysis : Focus on Se-Si stretching vibrations (~400–500 cm) and trimethylsilyl group signals (~1250 cm).
- Validation : Compare spectral data with computational predictions (e.g., DFT) or literature benchmarks .
Advanced Research Questions
Q. How do 2D heteronuclear NMR techniques resolve coupling interactions in this compound?
- Methodological Answer :
- Experiment Design : Apply H-Se HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range couplings. Use Si-Se COSY for direct bond analysis.
- Data Interpretation : Coupling constants (e.g., ) provide insights into bond hybridization and electronic effects. For example, identified coupling signs via phase-sensitive HSQC .
- Challenges : Overlapping signals may require variable-temperature NMR or isotopic labeling (e.g., Se-enriched samples).
Q. What experimental and computational strategies address discrepancies in spectroscopic data for this compound?
- Methodological Answer :
- Triangulation : Combine NMR, X-ray crystallography, and mass spectrometry to cross-validate structural assignments.
- Computational Modeling : Optimize molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts with GIAO (Gauge-Including Atomic Orbitals) methods.
- Statistical Validation : Apply error analysis (e.g., root-mean-square deviations) to compare experimental and theoretical data .
Q. How can reaction conditions be systematically optimized for selenium-silicon bond formation?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature (e.g., −78°C to 25°C), solvent polarity (THF vs. toluene), and stoichiometry (MeSiCl:Se ratio) to maximize yield.
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy.
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or bases (e.g., EtN) to accelerate selenium activation .
Q. What are the limitations of current structural models for this compound, and how can they be refined?
- Methodological Answer :
- Crystallography Challenges : Difficulty in growing single crystals due to air sensitivity. Use glovebox-mounted diffractometers for data collection.
- Dynamic Effects : Account for fluxional behavior in solution (e.g., rotational barriers of trimethylsilyl groups) using variable-temperature NMR.
- Multi-Method Approach : Integrate solid-state (XRD) and solution (NMR) data to reconcile discrepancies .
Data Analysis and Contradiction Resolution
Q. How should researchers statistically validate the purity of this compound batches?
- Methodological Answer :
- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for integration.
- Chromatography : Employ GC-MS or HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Error Reporting : Calculate relative standard deviation (RSD) across triplicate measurements .
Q. What strategies mitigate conflicting results in selenium isotope enrichment studies?
- Methodological Answer :
- Isotopic Purity : Use Se-enriched precursors (≥99%) to minimize natural abundance interference.
- Spectral Deconvolution : Apply line-fitting algorithms (e.g., Lorentzian/Gaussian) to resolve overlapping peaks in mass spectra.
- Replication : Repeat experiments under identical conditions to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
